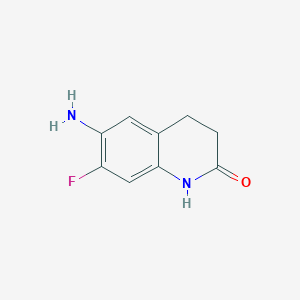

6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one

Description

BenchChem offers high-quality 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-amino-7-fluoro-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O/c10-6-4-8-5(3-7(6)11)1-2-9(13)12-8/h3-4H,1-2,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGMNWHDIBDUYRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=CC(=C(C=C21)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155000-06-8 | |

| Record name | 6-amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic introduction of fluorine and amino functional groups can significantly modulate the physicochemical and pharmacological properties of these molecules. This guide provides a comprehensive technical overview of a specific derivative, 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one, a compound of interest for further investigation in drug discovery. We will delve into a plausible synthetic route, detailed analytical characterization, and explore its potential therapeutic applications based on the established bioactivity of related analogs.

Introduction: The Significance of the Fluorinated Aminotetrahydroquinolinone Scaffold

The quinoline and its saturated analog, tetrahydroquinoline, are heterocyclic systems of paramount importance in the development of therapeutic agents.[1] Their derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The introduction of a fluorine atom into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2] Specifically, in the context of quinolones, a fluorine atom at the C-6 position has been shown to significantly improve DNA gyrase inhibition, a key mechanism for antibacterial activity.[3]

The addition of an amino group can further enhance the pharmacological profile by providing a site for hydrogen bonding, which can be crucial for target interaction, and by influencing the electronic properties of the aromatic ring. The lactam functionality within the tetrahydroquinoline core introduces a polar amide bond, which can impact solubility and provide additional points for molecular recognition.

This guide focuses on the specific molecule, 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one, which combines these key structural features. While specific data for this compound is limited in publicly accessible literature, its structural components suggest significant potential for biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1155000-06-8 | [4] |

| Molecular Formula | C₉H₉FN₂O | [4] |

| Molecular Weight | 180.18 g/mol | [4] |

| Appearance | Expected to be a solid | - |

| Solubility | Expected to have moderate solubility in organic solvents and limited solubility in water | - |

| SMILES | C1CC(=O)NC2=CC(=C(C=C21)N)F | [4] |

Synthesis and Mechanistic Rationale

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry [thieme.de]

- 3. Fluorinated quinolones. A review of their mode of action, antimicrobial activity, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

"6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Promising Scaffold in Medicinal Chemistry

6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is a synthetic organic compound featuring a tetrahydroquinolin-2-one core structure. This heterocyclic scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules. The 1,2,3,4-tetrahydroquinoline nucleus is a prevalent core structure in numerous synthetic pharmaceuticals, including antiviral and antiarrhythmic drugs.[1] The strategic placement of an amino group at the 6-position and a fluorine atom at the 7-position on this scaffold offers unique opportunities for modulating its physicochemical properties and biological activity. The electron-donating amino group and the electron-withdrawing fluorine atom can significantly influence the molecule's reactivity, binding interactions with biological targets, and metabolic stability. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one, its potential synthetic pathways, reactivity, and its promising applications in the field of drug development.

Physicochemical Properties: A Data-Driven Overview

Precise experimental data for 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is not extensively reported in publicly available literature. However, we can infer and predict its key properties based on its structural analogues and the fundamental principles of organic chemistry.

| Property | Value | Source/Rationale |

| Molecular Formula | C₉H₉FN₂O | - |

| Molecular Weight | 180.18 g/mol | - |

| CAS Number | 1155000-06-8 | - |

| Appearance | Predicted to be a solid at room temperature. | Based on the melting point of the related compound, 6-Fluoro-1,2,3,4-tetrahydroquinoline (32-34°C).[2] |

| Melting Point | Not experimentally determined. Predicted to be higher than 34°C. | The presence of the polar amino and lactam functional groups would likely increase intermolecular forces, leading to a higher melting point compared to 6-Fluoro-1,2,3,4-tetrahydroquinoline. |

| Boiling Point | Not experimentally determined. | Due to its relatively high molecular weight and polar functional groups, it is expected to have a high boiling point, likely decomposing before boiling under atmospheric pressure. |

| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and alcohols. | The aromatic core contributes to hydrophobicity, while the amino and lactam groups can participate in hydrogen bonding, providing some polarity. The parent 1,2,3,4-Tetrahydroquinoline scaffold is noted for its good solubility.[3] |

| pKa | Not experimentally determined. | The basicity of the amino group is expected to be reduced due to the electron-withdrawing effect of the adjacent fluorine atom and the overall aromatic system. The lactam amide proton is weakly acidic. |

Synthesis and Reactivity: Constructing and Utilizing the Core Scaffold

Proposed Synthetic Pathway

A potential synthetic approach could commence with a suitably substituted aniline derivative, followed by cyclization to form the tetrahydroquinolin-2-one core. Subsequent functional group interconversions would then lead to the target molecule.

Caption: Proposed synthetic pathway for 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one.

Experimental Protocol: A Generalized Approach

-

Amide Formation: A substituted aniline is reacted with a suitable acryloyl chloride derivative in the presence of a base to form the corresponding acrylamide intermediate.

-

Intramolecular Cyclization: The acrylamide intermediate undergoes an intramolecular Friedel-Crafts-type cyclization reaction, typically catalyzed by a Lewis acid such as aluminum chloride, to form the tetrahydroquinolin-2-one ring system.

-

Nitration: The aromatic ring of the tetrahydroquinolin-2-one is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group. The directing effects of the existing substituents will determine the position of nitration.

-

Reduction: The nitro group is subsequently reduced to an amino group using standard reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation (H₂/Pd-C).

This proposed pathway is a logical sequence based on fundamental organic reactions. The specific starting materials and reaction conditions would require experimental optimization to achieve a viable synthesis of the target compound.

Chemical Reactivity

The reactivity of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is governed by its key functional groups:

-

Aromatic Amino Group: The primary amino group is a nucleophilic center and can undergo a variety of reactions, including acylation, alkylation, diazotization, and condensation with carbonyl compounds. Its reactivity will be influenced by the electronic effects of the fluorine atom and the lactam ring.

-

Aromatic Fluorine Atom: The fluorine atom is generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups. However, it can influence the acidity and basicity of nearby functional groups and serve as a site for metabolic blocking in drug design.

-

Lactam (Amide) Moiety: The cyclic amide (lactam) is relatively stable but can be hydrolyzed under strong acidic or basic conditions. The nitrogen atom of the lactam is generally non-basic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. The carbonyl group can act as a hydrogen bond acceptor.

Applications in Drug Discovery and Development: A Scaffold of Opportunity

The tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[4] Derivatives of tetrahydroquinoline have shown a wide range of pharmacological activities.[5]

Potential Therapeutic Areas

-

Oncology: The tetrahydroquinoline core has been identified in compounds that act as potent inhibitors of the NF-κB signaling pathway, which is often dysregulated in cancer.[4] Furthermore, some derivatives have been investigated as mTOR inhibitors for the treatment of lung cancer.[6]

-

Infectious Diseases: The broader quinoline class of compounds has a long history in the treatment of infectious diseases, with fluoroquinolones being a well-known class of antibiotics. While the target compound is not a fluoroquinolone antibiotic, the underlying scaffold suggests potential for derivatization to explore antibacterial or antiviral activities.

-

Neurodegenerative Diseases: The 1,2,3,4-tetrahydroquinoline structure is a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[3]

The presence of the amino and fluoro substituents on the 6- and 7-positions of the tetrahydroquinolin-2-one core in the title compound provides medicinal chemists with valuable handles for structure-activity relationship (SAR) studies. The amino group can be functionalized to introduce various side chains to optimize target binding and pharmacokinetic properties, while the fluorine atom can enhance metabolic stability and binding affinity.

Safety and Handling: A Commitment to Laboratory Safety

As a research chemical, 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one should be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification:

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.

-

Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Caption: Recommended safety workflow for handling 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one.

Conclusion: A Versatile Building Block for Future Discoveries

6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one represents a promising, yet underexplored, chemical entity. Its substituted tetrahydroquinolin-2-one core provides a robust platform for the design and synthesis of novel therapeutic agents. The strategic incorporation of amino and fluoro groups offers significant potential for fine-tuning its pharmacological profile. While further experimental investigation is required to fully elucidate its physical, chemical, and biological properties, this technical guide provides a solid foundation for researchers and drug development professionals interested in harnessing the potential of this versatile scaffold. The insights into its predicted properties, potential synthetic strategies, and likely applications are intended to stimulate further research and development in this exciting area of medicinal chemistry.

References

-

Faheem, et al. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Adv., 2021, 11, 15777-15804. Available from: [Link]

-

Valderrama, J. A., et al. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 2011, 16(5), 4164-4204. Available from: [Link]

-

PubChem. 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information. PubChem Compound Database; CID=591684. Available from: [Link]

-

PubChem. 1,2,3,4-Tetrahydroquinoline. National Center for Biotechnology Information. PubChem Compound Database; CID=69460. Available from: [Link]

-

ResearchGate. Versatile synthesis of novel tetrahydroquinolines as potentially active semicarbazide-sensitive amine oxidase (SSAO) inhibitors via tert-Amino effect. Available from: [Link]

-

A-Z Chemistry. Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. Available from: [Link]

-

Ali, M. R., et al. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. Molecules, 2016, 21(5), 629. Available from: [Link]

-

Taylor & Francis Online. Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry. Available from: [Link]

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Fluoro-1,2,3,4-tetrahydroquinoline, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. chemimpex.com [chemimpex.com]

- 4. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 6. tandfonline.com [tandfonline.com]

Spectroscopic Blueprint of a Novel Heterocycle: A Technical Guide to 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one

Introduction

In the landscape of modern drug discovery and development, the detailed structural elucidation of novel chemical entities is a cornerstone of progress. Heterocyclic compounds, particularly those incorporating quinoline scaffolds, are of significant interest due to their prevalence in bioactive molecules. This technical guide provides an in-depth analysis of the spectroscopic characteristics of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one , a substituted tetrahydroquinolinone with potential applications in medicinal chemistry. The strategic placement of an amino group and a fluorine atom on the aromatic ring is anticipated to modulate its physicochemical and pharmacological properties.

The molecular formula for this compound is C₉H₉FN₂O, and its molecular weight is 180.18 g/mol . The CAS number is 1155000-06-8[1]. Due to the absence of publicly available experimental spectra for this specific molecule, this guide will leverage predictive methodologies and comparative analysis with structurally related compounds to provide a comprehensive spectroscopic blueprint. This approach is designed to equip researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this and similar molecules.

We will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a detailed interpretation of the expected spectral features. Furthermore, this guide will outline the standard experimental protocols for acquiring such data, ensuring a self-validating system for future empirical studies.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is paramount to interpreting its spectroscopic output. The structure of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is presented below, with a numbering system that will be used for the assignment of NMR signals.

Caption: Molecular structure of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra, providing a rationale for the expected chemical shifts and coupling patterns.

Experimental Protocol: NMR Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., -NH and -NH₂). DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for observing exchangeable protons.

-

Filter the solution into a standard 5 mm NMR tube.

2. Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for better resolution.

-

For ¹H NMR, a standard pulse sequence with a sufficient number of scans (e.g., 16 or 32) is typically used.

-

For ¹³C NMR, a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is employed to simplify the spectrum and provide information about the number of attached protons to each carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to confirm proton-proton and proton-carbon correlations, respectively.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is expected to exhibit distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electronic effects of the amino and fluoro substituents, as well as the amide functionality within the heterocyclic ring.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-1 (NH) | ~10.0 | Singlet (broad) | - | Amide proton, deshielded by the carbonyl group and its position within the heterocyclic ring. Broadness is due to quadrupole effects of the nitrogen and potential solvent exchange. |

| H-5 | ~6.8 | Doublet | ~2.0 (⁴JHF) | Aromatic proton ortho to the amino group and meta to the fluorine. The small coupling is due to the through-space interaction with the fluorine atom. |

| H-8 | ~6.5 | Doublet | ~9.0 (³JHH) | Aromatic proton ortho to the fluorine and meta to the amino group, coupled to H-5. |

| -NH₂ | ~5.0 | Singlet (broad) | - | Amino group protons, chemical shift is highly dependent on solvent and concentration. Broadness is due to exchange. |

| H-3 | ~2.8 | Triplet | ~7.0 | Methylene protons adjacent to the carbonyl group, appearing as a triplet due to coupling with H-4. |

| H-4 | ~2.5 | Triplet | ~7.0 | Methylene protons adjacent to the aromatic ring, appearing as a triplet due to coupling with H-3. |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions. Data for the parent 1,2,3,4-tetrahydroquinoline shows aromatic protons in the range of 6.4-7.0 ppm and aliphatic protons between 1.9 and 3.3 ppm[1].

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C-2 (C=O) | ~170 | Carbonyl carbon of the amide, highly deshielded. |

| C-7 (C-F) | ~150 (d, ¹JCF ≈ 240 Hz) | Aromatic carbon directly bonded to fluorine, showing a large one-bond coupling constant. |

| C-6 (C-NH₂) | ~140 | Aromatic carbon bonded to the amino group. |

| C-8a | ~130 | Quaternary aromatic carbon at the ring junction. |

| C-5 | ~115 (d, ²JCF ≈ 20 Hz) | Aromatic carbon ortho to the fluorine, showing a smaller two-bond coupling. |

| C-8 | ~110 | Aromatic carbon. |

| C-4a | ~125 | Quaternary aromatic carbon at the ring junction. |

| C-4 | ~30 | Aliphatic carbon adjacent to the aromatic ring. |

| C-3 | ~35 | Aliphatic carbon adjacent to the carbonyl group. |

Note: Aromatic carbons in substituted benzenes typically resonate between 110 and 160 ppm[2]. The presence of the electron-donating amino group and the electron-withdrawing fluorine atom will significantly influence the chemical shifts of the aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their vibrational frequencies.

Experimental Protocol: IR Spectroscopy

1. Sample Preparation:

-

For solid samples, the most common methods are preparing a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with about 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

2. Data Acquisition:

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) before running the sample spectrum to subtract any atmospheric or instrumental interferences.

Predicted IR Absorption Bands

The IR spectrum of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is expected to show characteristic absorption bands for the N-H, C=O, C-N, and C-F bonds, as well as aromatic C-H and C=C stretching vibrations.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch (Amide) | 3300 - 3100 | Medium, Broad | Secondary Amide (-NH) |

| N-H Stretch (Amine) | 3500 - 3300 | Medium (two bands) | Primary Amine (-NH₂) |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to Weak | Aromatic C-H |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | Aliphatic C-H |

| C=O Stretch (Amide) | 1680 - 1650 | Strong | Amide Carbonyl |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong | Aromatic Ring |

| N-H Bend (Amine) | 1650 - 1580 | Medium | Primary Amine (-NH₂) |

| C-N Stretch (Aromatic Amine) | 1335 - 1250 | Strong | Aromatic C-N |

| C-F Stretch | 1250 - 1000 | Strong | Carbon-Fluorine Bond |

Note: The N-H stretching bands of the primary amine are expected as two distinct peaks (asymmetric and symmetric stretching)[3][4][5]. The amide N-H stretch will likely be a broader band. The strong amide C=O stretch is a key diagnostic feature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.

Experimental Protocol: Mass Spectrometry

1. Sample Introduction:

-

The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a compound of this nature, LC-MS with electrospray ionization (ESI) is a common and effective method.

2. Ionization:

-

Electrospray ionization (ESI) in positive ion mode is expected to be efficient for this molecule due to the presence of the basic amino group and the amide nitrogen, which can be readily protonated.

3. Mass Analysis:

-

A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass of the molecular ion, which can be used to confirm the elemental composition.

-

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation and elucidate the structure of the molecule.

Predicted Mass Spectrum and Fragmentation

The ESI-MS spectrum in positive ion mode is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 181.07. High-resolution mass spectrometry would yield a more precise mass, confirming the molecular formula C₉H₁₀FN₂O⁺.

The fragmentation of the parent ion in an MS/MS experiment can provide valuable structural information. A proposed fragmentation pathway is illustrated below.

Caption: Proposed key fragmentation pathways for the [M+H]⁺ ion of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one.

Interpretation of Fragmentation:

-

Loss of CO (m/z 153): A common fragmentation for lactams, involving the cleavage of the amide bond and loss of carbon monoxide.

-

Loss of Ethylene (m/z 153): Retro-Diels-Alder type fragmentation of the tetrahydroquinoline ring can lead to the loss of ethylene.

-

Loss of Ammonia (m/z 164): Elimination of the amino group as ammonia.

-

Loss of HF (m/z 161): Elimination of hydrogen fluoride from the molecule.

The relative abundance of these fragment ions will depend on the collision energy used in the MS/MS experiment. The study of fragmentation patterns of related tetrahydroquinolines can provide further insights into the expected fragmentation behavior[6].

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one. By integrating predictive tools with established spectroscopic principles and data from analogous structures, we have constructed a detailed blueprint of its expected ¹H NMR, ¹³C NMR, IR, and MS spectra. The provided experimental protocols offer a clear path for the empirical validation of these predictions. This guide is intended to be a valuable resource for researchers in medicinal chemistry and drug development, facilitating the unambiguous identification and further investigation of this and structurally related compounds. The interplay of the amino, fluoro, and lactam functionalities presents a unique spectroscopic signature that, once confirmed experimentally, will be a key identifier for this novel heterocyclic entity.

References

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

Duffield, A. M., & Djerassi, C. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46(9), 1499-1505. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

University of Colorado Boulder. IR: amines. [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

Sources

- 1. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. cdnsciencepub.com [cdnsciencepub.com]

An In-Depth Technical Guide to the Potential Biological Activity of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one

Foreword: Unveiling the Potential of a Novel Scaffold

The quinoline and tetrahydroquinoline cores are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities.[1][2][3][4][5] The specific compound, 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one, while not extensively documented in current literature, presents a compelling case for investigation. Its unique substitution pattern—an amino group at position 6, a fluorine atom at position 7, and a lactam function within the tetrahydroquinoline framework—suggests a confluence of functionalities that could translate into significant pharmacological effects. This guide aims to provide a comprehensive exploration of the potential biological activities of this molecule, drawing upon established knowledge of related compounds and proposing a rigorous, multi-faceted research plan for its characterization. Our intended audience is researchers, scientists, and drug development professionals who are poised to explore the therapeutic promise of novel chemical entities.

Structural Rationale and Predicted Biological Landscape

The chemical architecture of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one offers several clues to its potential bioactivity:

-

The Quinolinone Core: The quinolinone scaffold is a recurring motif in compounds targeting a variety of diseases.[1][3] Notably, derivatives of this core have been developed as potent and selective inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1), a key enzyme in several cancers.[6]

-

The Tetrahydroquinoline Moiety: The saturated heterocyclic portion of the molecule imparts three-dimensionality, which can be crucial for specific interactions with biological targets. Tetrahydroquinoline derivatives have been associated with a range of activities, including antiproliferative effects against cancer cells and neuroprotective properties.[7][8][9]

-

The 6-Amino Group: The presence of an amino group at this position can significantly influence the molecule's electronic properties and its ability to form hydrogen bonds with target proteins. In related isoquinoline compounds, amino groups at positions 6 and 7 are features of kinase inhibitors.[10]

-

The 7-Fluoro Substituent: The incorporation of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.[11][12][13] In the context of quinolones, fluorine substitution is a hallmark of the potent fluoroquinolone class of antibiotics.[11][14]

Based on this structural analysis, we can hypothesize that 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one may possess anticancer, antibacterial, and neuroprotective activities. The following sections will delve into these possibilities and outline a comprehensive strategy for their investigation.

Potential Anticancer Activity: A Multi-pronged Approach

The quinoline and tetrahydroquinoline scaffolds are well-represented in the landscape of anticancer drug discovery.[3][4][8] We propose investigating the potential of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one as an anticancer agent through the exploration of several plausible mechanisms of action.

Hypothesis 1: Inhibition of Protein Kinases

Many quinoline and quinazolinone derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[15][16][17] The amino substitution on our lead compound is reminiscent of patented 6- and 7-aminoisoquinoline kinase inhibitors.[10]

A logical first step is to screen the compound against a broad panel of cancer-relevant protein kinases.

Caption: Workflow for kinase inhibitor profiling and validation.

Detailed Protocol: Broad-Spectrum Kinase Inhibition Assay (Example: ADP-Glo™)

-

Compound Preparation: Prepare a stock solution of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one in DMSO. Create a dilution series to determine the IC50 value.

-

Assay Plate Setup: In a 96-well plate, add the kinase, substrate, and ATP.

-

Compound Addition: Add the diluted compound to the appropriate wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Kinase Reaction: Incubate the plate at the optimal temperature for the specific kinase to allow the reaction to proceed.

-

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.

-

Luminescence Measurement: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Hypothesis 2: Inhibition of Mutant Isocitrate Dehydrogenase 1 (mIDH1)

The discovery of quinolinone derivatives as allosteric inhibitors of mIDH1 has opened new avenues for cancer therapy.[6] Given the structural similarity, it is plausible that our compound could exhibit similar activity.

Caption: Workflow for evaluating mIDH1 inhibitory activity.

Detailed Protocol: Cellular D-2-Hydroxyglutarate (D-2-HG) Measurement

-

Cell Culture: Culture an mIDH1-mutant cancer cell line (e.g., U87-MG with R132H mutation) in appropriate media.

-

Compound Treatment: Seed the cells in 6-well plates and treat with varying concentrations of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one for 48-72 hours.

-

Metabolite Extraction: Aspirate the media, wash the cells with ice-cold PBS, and add a cold 80% methanol solution to extract the metabolites.

-

Sample Preparation: Scrape the cells, collect the extract, and centrifuge to pellet the cell debris. Transfer the supernatant to a new tube and dry under a stream of nitrogen.

-

LC-MS/MS Analysis: Reconstitute the dried metabolites in a suitable solvent and analyze the D-2-HG levels using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Quantify the D-2-HG levels relative to an internal standard and normalize to the cell number or protein concentration. Determine the dose-dependent reduction in D-2-HG production.

Further Anticancer Investigations

Should the initial screens show promise, further studies would be warranted:

-

Apoptosis and Cell Cycle Analysis: Investigate the induction of apoptosis (e.g., via Annexin V/PI staining) and cell cycle arrest (e.g., via flow cytometry) in sensitive cancer cell lines. Tetrahydroquinolinone derivatives have been shown to induce apoptosis in lung cancer cells.[8]

-

In Vivo Xenograft Models: Evaluate the anti-tumor efficacy of the compound in a relevant mouse xenograft model.

Potential Antibacterial Activity: Targeting Bacterial Proliferation

The fluoroquinolone class of antibiotics is a cornerstone of antibacterial therapy.[14] The presence of a 6-amino and 7-fluoro substitution on a quinoline-like core in our test compound strongly suggests potential antibacterial activity.

Proposed Experimental Workflow: Antibacterial Susceptibility Testing

A standard approach to assess antibacterial activity is to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains.

Caption: Workflow for antibacterial susceptibility testing.

Detailed Protocol: Broth Microdilution MIC Assay

-

Compound Preparation: Prepare a stock solution of the compound in a suitable solvent and create a two-fold serial dilution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Bacterial Inoculum Preparation: Prepare a standardized inoculum of each bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

(Optional) MBC Determination: To determine the MBC, plate aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Potential Neuroprotective Activity

Certain tetrahydroisoquinoline derivatives have demonstrated neuroprotective properties, potentially through mechanisms such as free radical scavenging and inhibition of glutamate-induced excitotoxicity.[9]

Proposed Experimental Workflow: In Vitro Neuroprotection Assays

Cell-based models of neuronal damage can be used to assess the neuroprotective potential of the compound.

Detailed Protocol: Glutamate-Induced Excitotoxicity Assay

-

Neuronal Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., HT22) in appropriate media.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one for a defined period (e.g., 1-2 hours).

-

Glutamate Challenge: Expose the cells to a toxic concentration of glutamate for 24 hours. Include a vehicle-treated control group and a glutamate-only control group.

-

Cell Viability Assessment: Measure cell viability using an MTT or LDH release assay.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the compound at each concentration relative to the glutamate-only control.

Summary of Predicted Activities and Initial Screening Concentrations

The following table summarizes the hypothesized biological activities and suggested starting concentration ranges for initial screening assays.

| Potential Biological Activity | Rationale | Proposed Initial Screening Assays | Starting Concentration Range |

| Anticancer | Structural similarity to known kinase and mIDH1 inhibitors.[6][10][17] | Kinase inhibition panel, mIDH1 enzymatic assay, cancer cell line viability (MTT). | 0.01 - 100 µM |

| Antibacterial | Presence of fluoro and amino groups on a quinoline-like core.[11][14] | Broth microdilution MIC against Gram-positive and Gram-negative bacteria. | 0.1 - 128 µg/mL |

| Neuroprotective | Tetrahydroisoquinoline scaffold is known to have neuroprotective derivatives.[9] | Glutamate-induced excitotoxicity assay, oxidative stress models (e.g., H₂O₂ challenge). | 0.1 - 50 µM |

Conclusion and Future Directions

6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is a novel compound with significant, unexplored potential. Based on a thorough analysis of its structural features and the known biological activities of related compounds, we have outlined a comprehensive research plan to investigate its potential as an anticancer, antibacterial, and/or neuroprotective agent. The proposed workflows provide a clear and logical path for the initial characterization of this promising molecule. Positive results from these initial studies would pave the way for more in-depth mechanistic studies, lead optimization, and eventual preclinical development. The journey from a novel molecule to a potential therapeutic is long and challenging, but the scientific rationale for embarking on this exploration with 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is undeniably strong.

References

- US8871757B2 - 6-and 7-amino isoquinoline compounds and methods for making and using the same - Google P

- An improved synthesis of 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline - RSC Publishing. (URL: )

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (URL: )

- 6-amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one | 1155000-06-8 - ChemicalBook. (URL: )

-

Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives - PubMed. (URL: [Link])

-

Quinoline derivative and their pharmacological & medicinal potential | International journal of health sciences - ScienceScholar. (URL: [Link])

-

Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC - PubMed Central. (URL: [Link])

-

Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents - MDPI. (URL: [Link])

-

6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline - PubChem. (URL: [Link])

-

Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC - NIH. (URL: [Link])

-

The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (URL: [Link])

-

Discovery and optimization of new 6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline derivatives as potent influenza virus PAN inhibitors - PubMed. (URL: [Link])

-

Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed. (URL: [Link])

-

Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors - PubMed. (URL: [Link])

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central. (URL: [Link])

-

Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - MDPI. (URL: [Link])

-

Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - ResearchGate. (URL: [Link])

-

The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed. (URL: [Link])

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - orientjchem.org. (URL: [Link])

-

Tetrahydroquinolinone derivatives as potent P-glycoprotein inhibitors: design, synthesis, biological evaluation and molecular docking analysis - RSC Publishing. (URL: [Link])

-

Synthesis, characterization and biological activities of substituted cinnoline culphonamides. (URL: [Link])

-

Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity - ResearchGate. (URL: [Link])

-

(PDF) Biological Activities of Quinoline Derivatives - ResearchGate. (URL: [Link])

-

(12) United States Patent - Googleapis.com. (URL: [Link])

-

Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - Frontiers. (URL: [Link])

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (URL: [Link])

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (URL: [Link])

- CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google P

- WO2014140076A1 - 2,3-disubstituted 1 -acyl-4-amino-1,2,3,4-tetrahydroquinoline derivatives and their use as bromodomain inhibitors - Google P

-

6-Amino-1-propyl-1,2,3,4-tetrahydroquinolin-2-one | C12H16N2O - PubChem. (URL: [Link])

Sources

- 1. Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sciencescholar.us [sciencescholar.us]

- 3. jddtonline.info [jddtonline.info]

- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US8871757B2 - 6-and 7-amino isoquinoline compounds and methods for making and using the same - Google Patents [patents.google.com]

- 11. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

STAFFORD, VA – January 28, 2026 – In the intricate landscape of drug discovery and development, the identification and utilization of versatile molecular scaffolds are paramount. Among these, the 1,2,3,4-tetrahydroquinoline core has emerged as a privileged structure, present in a multitude of biologically active compounds.[1][2] This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, delves into the synthesis, chemical properties, and burgeoning role of a specific, highly functionalized derivative: 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one . We will explore its significance as a key building block in the generation of novel therapeutic agents, with a particular focus on its incorporation into kinase inhibitors, a class of drugs that has revolutionized cancer therapy and the treatment of inflammatory diseases.

The Tetrahydroquinoline Scaffold: A Foundation of Therapeutic Potential

The 1,2,3,4-tetrahydroquinoline nucleus is a recurring motif in a vast array of synthetic pharmaceuticals.[2] Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with various functional groups to modulate pharmacological activity. Derivatives of this scaffold have demonstrated a remarkable breadth of biological effects, including anti-cancer, anti-diabetic, anti-parasitic, anti-inflammatory, anti-oxidant, and anti-HIV activities.[1] Marketed drugs such as the antiarrhythmic agent Nicainoprol and the schistosomicide Oxamniquine feature this core structure, underscoring its clinical relevance.[2]

The introduction of a fluorine atom onto the tetrahydroquinoline ring, as seen in our molecule of interest, is a well-established strategy in medicinal chemistry to enhance key drug-like properties. Fluorination can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate the acidity or basicity of nearby functional groups, thereby influencing pharmacokinetic profiles.[3]

Physicochemical Properties and Synthesis of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one

The subject of this guide, 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one, is a crystalline solid with the molecular formula C₉H₉FN₂O and a molecular weight of 180.18 g/mol .[4] Its structure is characterized by the presence of an amino group at the 6-position and a fluorine atom at the 7-position of the tetrahydroquinolin-2-one core. This specific arrangement of functional groups offers multiple avenues for synthetic elaboration, making it a valuable intermediate in the construction of more complex molecules.

A common synthetic route to 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one involves a multi-step process, often starting from a readily available substituted aniline. A representative synthetic workflow is outlined below:

Figure 1: A generalized synthetic workflow for the preparation of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one.

Experimental Protocol: Synthesis of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one from its Nitro Precursor

This protocol outlines the reduction of the nitro group in 7-Fluoro-6-nitro-1,2,3,4-tetrahydroquinolin-2-one to yield the corresponding amine. This is a critical step in the synthesis of the target intermediate.

Materials:

-

7-Fluoro-6-nitro-1,2,3,4-tetrahydroquinolin-2-one

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A reaction vessel is charged with iron powder and a solution of ammonium chloride in water. The mixture is heated to approximately 80°C with stirring.

-

A solution of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroquinolin-2-one in DMF is added dropwise to the heated reaction mixture.

-

The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the solid iron salts.

-

The filtrate is extracted multiple times with ethyl acetate.

-

The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one, which can be further purified by column chromatography or recrystallization.[5]

Application in the Synthesis of Kinase Inhibitors

The strategic placement of the amino and fluoro groups on the tetrahydroquinolin-2-one scaffold makes it a particularly attractive building block for the synthesis of kinase inhibitors. The amino group serves as a key handle for introducing various side chains and pharmacophoric elements through amide bond formation or other coupling reactions. The fluorine atom, as previously mentioned, can enhance binding affinity and improve metabolic stability.

A notable application of this intermediate is in the development of novel protein kinase inhibitors, which are crucial in cancer therapy.[6]

Figure 2: General scheme for the utilization of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one in the synthesis of kinase inhibitors via amide coupling.

Exemplary Application: Synthesis of VEGFR-2 Kinase Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibitors of VEGFR-2 are therefore a significant class of anti-cancer drugs. The 1H-quinolin-2-one scaffold has been identified as a promising core for the development of potent VEGFR-2 inhibitors.[7]

While a direct synthesis of a VEGFR-2 inhibitor from 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is not explicitly detailed in the provided search results, the general synthetic strategies for related quinolinone-based inhibitors provide a clear blueprint for its potential application. The amino group at the 6-position can be acylated with a variety of carboxylic acids to explore the structure-activity relationship (SAR) and optimize inhibitory activity against VEGFR-2.

Table 1: Potential Modifications and their Rationale in VEGFR-2 Inhibitor Design

| Position of Modification | Functional Group Variation | Rationale for Modification |

| 6-Amino Group | Acylation with various substituted benzoic acids, heteroaromatic carboxylic acids, or aliphatic carboxylic acids. | To probe the binding pocket of the kinase and establish key interactions for improved potency and selectivity. |

| N1-Position | Alkylation or arylation. | To modulate solubility, cell permeability, and potential interactions with the hinge region of the kinase. |

| C3 and C4 Positions | Introduction of substituents. | To fine-tune the conformation of the molecule and optimize its fit within the active site. |

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors is a data-driven process that relies heavily on understanding the structure-activity relationship. The 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one scaffold provides a rigid core upon which systematic modifications can be made to probe the chemical space around the target kinase.

Key considerations for SAR studies involving this scaffold include:

-

The nature of the substituent on the 6-amino group: The size, electronics, and hydrogen bonding capacity of this group are critical for target engagement.

-

The role of the 7-fluoro group: Comparative studies with non-fluorinated analogs can elucidate the contribution of the fluorine atom to binding affinity and metabolic stability.

-

Stereochemistry at any introduced chiral centers: The three-dimensional arrangement of substituents can have a profound impact on biological activity.

Conclusion and Future Perspectives

6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one represents a valuable and versatile building block in modern medicinal chemistry. Its unique combination of a privileged heterocyclic core, a strategically placed amino group for synthetic diversification, and a fluorine atom for enhancing drug-like properties makes it an attractive starting point for the discovery of novel therapeutic agents. While its full potential is still being explored, the established importance of the tetrahydroquinoline scaffold in kinase inhibition and other therapeutic areas suggests that we will continue to see the emergence of innovative drug candidates derived from this promising intermediate. Further research into the synthesis of diverse libraries based on this core and their screening against a wide range of biological targets is warranted and holds significant promise for the future of drug discovery.

References

- 6- and 7-amino isoquinoline compounds and methods for making and using the same. Google Patents.

-

Design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives as potential antitumor candidate. PubMed. Available at: [Link]

-

Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. Available at: [Link]

-

6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Chem-Impex. Available at: [Link]

- New cationic 7-amino-1,2,3,4- tetrahydroquinolines, deying ... Google Patents.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Google Patents.

-

Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

-

An improved synthesis of 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline. RSC Publishing. Available at: [Link]

-

Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. Available at: [Link]

-

Synthesis and biological evaluation of tetrahydroisoquinoline-derived antibacterial compounds. PubMed. Available at: [Link]

-

1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Available at: [Link]

-

Design, synthesis and biological evaluation of tetrahydroquinoline-based reversible LSD1 inhibitors. PubMed. Available at: [Link]

-

Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PMC - NIH. Available at: [Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central. Available at: [Link]

-

Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. MDPI. Available at: [Link]

-

Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors. PubMed. Available at: [Link]

-

6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. MDPI. Available at: [Link]

-

6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. PubChem. Available at: [Link]

-

Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs. Available at: [Link]

-

Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. PMC - NIH. Available at: [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. biosynth.com [biosynth.com]

- 5. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one: A Research Chemical Primer

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals interested in the research chemical 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one. Given its status as a specialized research compound, this guide synthesizes information from foundational chemical principles and data on structurally related molecules to provide a robust framework for its study and application.

Introduction: The Scientific Rationale

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged core structure in medicinal chemistry, forming the basis for a variety of therapeutic agents, including antihypertensive and antimalarial drugs[1]. Its unique conformational flexibility, combined with the electronic properties of the fused aromatic ring, makes it an attractive starting point for the design of novel bioactive molecules[1][2]. The specific substitutions on the target molecule, 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one, suggest a deliberate design to modulate its physicochemical and pharmacological properties.

-

Fluorine at the 7-position: The introduction of a fluorine atom is a well-established strategy in drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets[3][4][5]. Fluorine's high electronegativity can alter the local electronic environment, potentially influencing protein-ligand interactions[6]. In the context of quinolones, fluorine substitution has been shown to significantly enhance antibacterial activity[5][7].

-

Amino group at the 6-position: The primary amino group can act as a hydrogen bond donor and a site for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). Its position on the aromatic ring can influence the molecule's overall basicity and electronic distribution.

-

2-oxo functionality: The carbonyl group at the 2-position introduces a polar, hydrogen bond-accepting feature and creates a lactam ring. This functionality is present in other bioactive quinolinone derivatives, such as those identified as selective androgen receptor modulators[8].

This combination of functional groups on the tetrahydroquinoline core suggests that 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is a promising candidate for screening in various biological assays, particularly in areas where related compounds have shown activity, such as oncology, infectious diseases, and neurodegenerative disorders[2][9][10][11].

Physicochemical Properties and Characterization

While specific experimental data for 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is not widely published, we can predict its key properties based on its structure and available data for similar compounds.

| Property | Predicted Value/Information | Rationale/Reference |

| Molecular Formula | C₉H₉FN₂O | Based on the chemical structure[12]. |

| Molecular Weight | 180.18 g/mol | Calculated from the molecular formula[12]. |

| CAS Number | 1155000-06-8 | As listed by chemical suppliers[12]. |

| Appearance | Expected to be a solid at room temperature, likely a crystalline powder, ranging from off-white to light yellow. | Similar to related compounds like 6-Fluoro-1,2,3,4-tetrahydroquinoline, which is a fused solid or crystalline powder[13]. |

| Solubility | Likely soluble in organic solvents such as DMSO, DMF, and methanol. Limited solubility in water is expected, though this may be enhanced at acidic pH due to the basicity of the amino group. | The tetrahydroquinoline core has both hydrophobic and hydrophilic character. The fluorine atom can increase lipophilicity[5]. |

| Stability | Stable under standard laboratory conditions. Should be stored in a cool, dry place away from strong oxidizing agents. | The tetrahydroquinoline ring is generally stable. The amino group may be susceptible to oxidation over time. Related compounds are noted to be stable under recommended storage conditions and incompatible with oxidizing agents[14]. |

| pKa | The amino group is expected to have a pKa in the range of 4-5, typical for anilines. The lactam nitrogen is significantly less basic. | The electron-withdrawing nature of the aromatic ring and the fluorine atom will reduce the basicity of the amino group compared to aliphatic amines. |

Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity and purity of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one before its use in biological assays.

Caption: Workflow for the synthesis, purification, and analytical characterization of the target compound.

Proposed Synthesis and Mechanistic Considerations

A plausible synthetic route to 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one can be devised based on established methods for constructing substituted quinolinones, such as domino reactions[2][15]. A potential retrosynthetic analysis suggests a multi-step process starting from commercially available precursors.

Hypothetical Synthetic Pathway

Caption: A potential synthetic route to the target compound.

Causality in Experimental Choices:

-

Starting Materials: 2-Fluoro-5-nitroaniline is a logical starting material as it incorporates the required fluorine and a precursor to the amino group in the correct relative positions.

-

Ring Formation: The initial cyclization to form the quinolinone ring is a critical step. A domino reaction, potentially a Michael addition followed by an S-NAr cyclization, could also be explored, as this approach is efficient for creating highly substituted quinolinones[2][15].

-

Reduction Steps: A two-step reduction is proposed. The selective reduction of the nitro group to an amine is a standard transformation. Subsequent reduction of the quinoline double bonds to form the tetrahydroquinoline ring often requires more forcing conditions, such as high-pressure hydrogenation. The order of these reductions may need to be optimized.

Potential Biological Applications and Experimental Protocols

The structural motifs within 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one suggest several avenues for biological investigation.

Hypothesized Biological Targets

-

Kinase Inhibition: Many quinoline and quinolinone derivatives are known kinase inhibitors. The scaffold can mimic the adenine region of ATP and bind to the kinase hinge region. Potential targets include receptor tyrosine kinases (e.g., EGFR, VEGFR) or intracellular kinases (e.g., RAF, JNK)[3][4].

-

DNA Gyrase/Topoisomerase Inhibition: The fluoroquinolone class of antibiotics acts by inhibiting bacterial DNA gyrase and topoisomerase IV[5][7]. The presence of the 7-fluoro substituent makes this an important area to investigate for potential antibacterial activity.

-

Nuclear Receptor Modulation: Substituted tetrahydroquinolines have been identified as inverse agonists for nuclear receptors like RORγ[11]. Additionally, quinolin-2-ones have shown activity as selective androgen receptor modulators[8].

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: Generic Tyrosine Kinase)

This protocol outlines a self-validating system to assess the inhibitory potential of the test compound against a representative tyrosine kinase.

Objective: To determine the IC₅₀ value of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one against a specific tyrosine kinase.

Materials:

-

Test Compound: 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one (dissolved in 100% DMSO to create a 10 mM stock solution).

-

Recombinant human tyrosine kinase (e.g., EGFR, Src).

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

-

ATP (Adenosine triphosphate).

-

Assay Buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT).

-

Detection Reagent (e.g., ADP-Glo™, LanthaScreen™).

-

Positive Control Inhibitor (e.g., Staurosporine, or a specific inhibitor for the chosen kinase).

-

384-well assay plates (low-volume, white).

-

Plate reader capable of luminescence or TR-FRET detection.

Step-by-Step Methodology:

-

Compound Dilution:

-

Perform a serial dilution of the 10 mM stock solution of the test compound in 100% DMSO. A typical 11-point, 3-fold dilution series is recommended to span a wide concentration range.

-

Rationale: A wide concentration range is crucial for accurately determining the sigmoidal dose-response curve and calculating the IC₅₀.

-

-

Assay Plate Preparation:

-

Add a small volume (e.g., 50 nL) of the diluted compounds, DMSO (negative control), and positive control inhibitor to the 384-well plates.

-

Rationale: Nanodispensing minimizes the final DMSO concentration in the assay, preventing solvent-induced artifacts.

-

-

Kinase Reaction:

-

Prepare a kinase/substrate solution in assay buffer and add it to the wells containing the compounds.

-

Allow a pre-incubation period (e.g., 15 minutes at room temperature) for the compound to bind to the kinase.

-

Rationale: Pre-incubation ensures that the binding equilibrium between the inhibitor and the enzyme is reached before initiating the reaction.

-

Initiate the kinase reaction by adding ATP solution to all wells. The final ATP concentration should be at or near the Kₘ for the specific kinase.

-

Rationale: Using ATP at its Kₘ provides a sensitive measure of competitive inhibition.

-

Incubate the plate at the optimal temperature (e.g., 30°C) for a fixed time (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction and measure the remaining ATP (or ADP produced) by adding the detection reagent according to the manufacturer's instructions.

-

Incubate as required for signal development.

-

Read the plate on a compatible plate reader.

-

-

Data Analysis:

-

Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

-

Plot the normalized response versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Safety and Handling

As with any research chemical of unknown toxicity, 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one should be handled with appropriate precautions.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols[16][17]. Avoid contact with skin and eyes[17].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place[17].

-

Hazard Profile (Inferred): Based on related compounds, this chemical may cause skin, eye, and respiratory irritation[18][19][20]. It should be treated as harmful if swallowed, in contact with skin, or if inhaled[17][20].

Conclusion and Future Directions

6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one represents a strategically designed molecule with significant potential in drug discovery. The convergence of a privileged tetrahydroquinoline scaffold with key pharmacomodulating groups—a fluorine atom and a primary amine—warrants its investigation across a range of biological targets. This guide provides a foundational framework for its synthesis, characterization, and initial biological evaluation. Future research should focus on executing the proposed synthetic and analytical workflows to obtain a pure, well-characterized sample. Subsequent screening in diverse biological assays, guided by the hypotheses presented, will be crucial in elucidating its therapeutic potential and defining its mechanism of action.

References

- MDPI. (n.d.). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one.

- Fisher Scientific. (n.d.). 6-Fluoro-1,2,3,4-tetrahydroquinoline, 97% 250 mg.

- Parchem. (2026, January 23). Mastering 1,2,3,4-Tetrahydroquinoline: A Step-by-Step Guide for Chemists.

- Faheem, et al. (2021, March 29). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.

- Thermo Fisher Scientific. (n.d.). 6-Fluoro-1,2,3,4-tetrahydroquinoline, 97% 250 mg.

- PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline.

- López-Jácome, L. A., et al. (n.d.). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. PMC.

- PubChem. (n.d.). 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline.

- Journal of Organic and Pharmaceutical Chemistry. (2023, June 3). Biological Activities of Tetrahydroisoquinolines Derivatives.

- PubMed Central. (n.d.). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer.

- Katritzky, A. R., et al. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central.

- Biosynth. (n.d.). 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one.

- RSC Publishing. (n.d.). An improved synthesis of 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline.

- van Oeveren, A., et al. (2006). Discovery of 6-N,N-bis(2,2,2-trifluoroethyl)amino- 4-trifluoromethylquinolin-2(1H)-one as a novel selective androgen receptor modulator. Journal of Medicinal Chemistry.

- PubMed. (n.d.). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation.

- Fisher Scientific. (2013, December 10). SAFETY DATA SHEET.

- ACS Publications. (2025, August 30). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer.

- ChemicalBook. (n.d.). MSDS of 6-Fluoro-1,2,3,4-tetrahydro-isoquinoline.

- MDPI. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.

- ResearchGate. (2025, August 5). Fluorine substituent effects (on bioactivity).

- ChemicalBook. (2022, December 31). Chemical Safety Data Sheet MSDS / SDS - 1-Amino-1,2,3,4-tetrahydroquinoline.

- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.

Sources

- 1. parchem.com [parchem.com]

- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 6-N,N-bis(2,2,2-trifluoroethyl)amino- 4-trifluoromethylquinolin-2(1H)-one as a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 10. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 11. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biosynth.com [biosynth.com]

- 13. 6-Fluoro-1,2,3,4-tetrahydroquinoline, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 14. 6-Fluoro-1,2,3,4-tetrahydroquinoline, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]